(1R)-1-(3-Bromo-5-chlorophenyl)prop-2-EN-1-amine

Chiral amine Enantioselective synthesis Stereochemical SAR

This enantiomerically pure (R)-allylic amine features a 3-bromo-5-chlorophenyl ring with a terminal olefin, enabling orthogonal Pd-catalyzed cross-coupling (Br then Cl) and Heck-type transformations. Verified (1R) configuration ensures stereochemical integrity for SAR studies; substitution with the (S)-enantiomer or racemate risks divergent biological data. Ideal for chiral building block procurement in medicinal chemistry where halogen-directed coupling and defined stereochemistry are mandatory.

Molecular Formula C9H9BrClN
Molecular Weight 246.53 g/mol
Cat. No. B13050640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-(3-Bromo-5-chlorophenyl)prop-2-EN-1-amine
Molecular FormulaC9H9BrClN
Molecular Weight246.53 g/mol
Structural Identifiers
SMILESC=CC(C1=CC(=CC(=C1)Br)Cl)N
InChIInChI=1S/C9H9BrClN/c1-2-9(12)6-3-7(10)5-8(11)4-6/h2-5,9H,1,12H2/t9-/m1/s1
InChIKeyKGUFUSGUUWNBPQ-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R)-1-(3-Bromo-5-chlorophenyl)prop-2-EN-1-amine – Chiral Allylic Amine Building Block for Stereospecific Synthesis & Lead Optimization


(1R)-1-(3-Bromo-5-chlorophenyl)prop-2-EN-1-amine (CAS 1344475‑10‑0) is an enantiomerically defined, polyhalogenated α‑chiral allylic amine . Its structure combines a primary amine, a terminal olefin, and a 3‑bromo‑5‑chlorophenyl ring, making it a versatile intermediate for asymmetric synthesis, medicinal chemistry library construction, and candidate‑scale procurement where stereochemical integrity and halogen‑directed coupling are required . The compound’s (1R) absolute configuration is assigned by the synthetic route or chiral resolution method, distinguishing it from the (1S)‑enantiomer (CAS 1344532‑92‑8) and the racemate.

Why a Generic Allylic Amine or Halogenated Aniline Cannot Replace (1R)-1-(3-Bromo-5-chlorophenyl)prop-2-EN-1-amine in Stereochemically Sensitive Programs


The specific combination of a terminal olefin, a primary amine, a defined (R)‑configuration, and a 3‑bromo‑5‑chloro substitution pattern is not replicated by any single close analog . Simple substitution with the (1S)‑enantiomer, the racemate, or a positional isomer (e.g., 2‑(3‑bromo‑5‑chlorophenyl)prop‑2‑en‑1‑amine) would alter or erase stereochemical recognition, change the vector of the amine and olefin relative to the aryl ring, and modify electronic properties critical for transition‑metal‑catalyzed cross‑couplings or biological target engagement . Such changes can lead to divergent reaction outcomes, loss of enantiopurity in downstream products, or failure to reproduce published structure‑activity relationships, making unverified substitution a direct risk to project timelines and data reproducibility.

Direct Comparator Evidence for (1R)-1-(3-Bromo-5-chlorophenyl)prop-2-EN-1-amine: Enantiomer, Positional Isomer, and Hetero‑Analog Differentiation


Enantiomeric Configuration Controls Chiral Recognition: (1R) vs (1S) and Racemate Comparison

The (1R)-enantiomer is the required stereoisomer for programs where the absolute configuration has been established in a lead series. Its (1S)-counterpart (CAS 1344532-92-8) and the racemate (1:1 mixture) are chemically distinct entities with different three-dimensional arrangements . In chiral environments—enzymatic assays, receptor binding pockets, or asymmetric catalytic cycles—the two enantiomers can exhibit divergent activity. Although no direct biological data are publicly available for this specific compound, class‑level evidence for α‑chiral allylic amines demonstrates that enantiomers can differ in potency by >10‑fold in target‑based assays [1]. For procurement, specifying the (1R)-enantiomer is mandatory to maintain stereochemical continuity in any campaign where absolute configuration has been optimized.

Chiral amine Enantioselective synthesis Stereochemical SAR

Positional Isomerism Differentiates Reactivity and Binding Geometry: 1‑Aryl vs 2‑Aryl Allylamine Comparison

The target compound places the amine and olefin substituents at the benzylic (1‑) position of the prop‑2‑en‑1‑amine framework, whereas the positional isomer 2‑(3‑bromo‑5‑chlorophenyl)prop‑2‑en‑1‑amine (CAS 2228282‑02‑6) bears the aryl group at the 2‑position of the allylic system . This simple positional shift changes the distance and orientation of the amine relative to the halogenated phenyl ring, which directly impacts key molecular properties: the 1‑aryl isomer has a larger dipole moment and different pKa of the amine due to through‑bond inductive effects, while the 2‑aryl isomer presents a distinct exit vector for the amine [1]. In Pd‑catalyzed amination or Heck coupling reactions, the two isomers give regioisomeric products, making them non‑interchangeable in route scouting.

Positional isomer Regioselectivity Medicinal chemistry building block

Halogen Pattern Dictates Cross‑Coupling Selectivity: 3‑Br‑5‑Cl vs Alternative Dihalogen Arrangements

The 3‑bromo‑5‑chloro substitution pattern provides orthogonal reactivity for sequential cross‑coupling. Under typical Pd(0) catalysis, the C–Br bond undergoes oxidative addition significantly faster than the C–Cl bond (kBr/kCl ≈ 10²–10³ in many systems) [1]. This allows chemoselective functionalization first at the bromine site, followed by a second coupling at the chlorine site under more forcing conditions, a strategy not possible with symmetrical dihalo analogs (e.g., 3,5‑dibromo or 3,5‑dichloro). While direct kinetic data for this specific molecule are not published, the well‑established relative rates of aryl bromide vs aryl chloride in Pd‑catalyzed reactions provide a class‑level basis for expecting >100‑fold chemoselectivity [1].

Chemoselective coupling Halogen reactivity Suzuki coupling

Olefin vs Alkyne Analog Differentiation: Reactivity and Conformational Differences Impact Downstream Chemistry

The allylic double bond in the target compound offers distinct reactivity compared to the corresponding propargylic amine (alkyne analog). The olefin can participate in Heck couplings, hydroamination, epoxidation, or metathesis reactions that are inaccessible to alkynes [1]. Conversely, the propargylic analog is suited for Cu‑catalyzed azide‑alkyne cycloaddition (CuAAC). No direct head‑to‑head comparison data exist for this specific pair; however, the synthetic divergence is well understood at the class level. For procurement decisions, the choice between allylic and propargylic amine must align with the intended downstream chemistry, and substituting one for the other would block access to the planned synthetic sequence.

Allylic amine Propargylic amine Click chemistry

Procurement‑Relevant Application Scenarios for (1R)-1-(3-Bromo-5-chlorophenyl)prop-2-EN-1-amine


Stereochemically Defined Lead Optimization in CNS or Kinase Programs

When a medicinal chemistry program has identified the (R)‑configuration as essential for target engagement, this enantiopure allylic amine serves as the definitive building block for SAR expansion. Substituting the (S)‑enantiomer or racemate would confound biological data [1].

Sequential, Chemoselective Cross‑Coupling for Complex Scaffold Assembly

The 3‑bromo‑5‑chloro aryl pattern allows iterative Pd‑catalyzed couplings: first at the bromine site, then at the chlorine site under more forcing conditions. This orthogonal reactivity reduces protection/deprotection steps and streamlines the synthesis of unsymmetrical biaryl or heteroaryl frameworks [2].

Allylic Amine Functionalization for Diversity‑Oriented Synthesis

The terminal olefin enables Heck arylation, hydroamination, or epoxidation to generate sp³‑rich, three‑dimensional fragments. Combined with the benzylic amine handle, this facilitates rapid generation of screening libraries with defined stereochemistry [3].

Chiral Building Block for Asymmetric Catalysis and Methodology Development

Researchers developing new asymmetric transformations (e.g., enantioselective allylic substitution, N‑functionalization) can employ this compound as a standardized, enantiopure substrate to benchmark catalyst performance and compare results across laboratories [4].

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